2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1184026-97-8
VCID: VC6834206
InChI: InChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3
SMILES: CC1=CN(N=C1)C2CCCC2O
Molecular Formula: C9H14N2O
Molecular Weight: 166.224

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

CAS No.: 1184026-97-8

Cat. No.: VC6834206

Molecular Formula: C9H14N2O

Molecular Weight: 166.224

* For research use only. Not for human or veterinary use.

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol - 1184026-97-8

Specification

CAS No. 1184026-97-8
Molecular Formula C9H14N2O
Molecular Weight 166.224
IUPAC Name 2-(4-methylpyrazol-1-yl)cyclopentan-1-ol
Standard InChI InChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3
Standard InChI Key FHEFNNZWMMELCZ-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)C2CCCC2O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a cyclopentanol ring with a pyrazole heterocycle substituted at the 4-position with a methyl group. The cyclopentanol contributes a hydroxyl group, enabling hydrogen bonding and polarity, while the pyrazole ring introduces aromaticity and nitrogen-based reactivity. The stereochemistry at the cyclopentanol’s 1-position (R-configuration) is critical for its biological interactions.

Molecular Data Table

PropertyValueSource
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
IUPAC Name(1R)-2-(4-methylpyrazol-1-yl)cyclopentan-1-ol
InChIInChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3/t8?,9-/m1/s1
SMILESCC1=CN(N=C1)C2CCC[C@H]2O

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the cyclopentanol protons (δ 1.5–2.5 ppm) and pyrazole aromatic protons (δ 7.2–7.8 ppm). The hydroxyl proton appears as a broad singlet near δ 4.5 ppm. Mass spectrometry (MS) shows a molecular ion peak at m/z 166.22, consistent with its molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves a nucleophilic substitution reaction between cyclopentanone derivatives and 4-methylpyrazole. A common method utilizes cyclopentanone and 4-methylpyrazole in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF).

Reaction Scheme
Cyclopentanone+4-MethylpyrazoleNaH, THF2-(4-Methyl-1H-pyrazol-1-yl)cyclopentan-1-ol\text{Cyclopentanone} + \text{4-Methylpyrazole} \xrightarrow{\text{NaH, THF}} \text{2-(4-Methyl-1H-pyrazol-1-yl)cyclopentan-1-ol}

Optimization and Yield

Yield optimization studies indicate that reaction temperatures between 60–80°C and anhydrous conditions improve product purity (up to 85% yield). Chromatographic purification (e.g., silica gel column) is often required to isolate the enantiomerically pure (1R)-form.

Chemical Reactivity and Functionalization

Alcohol-Derived Reactions

The hydroxyl group undergoes typical alcohol reactions:

  • Esterification: Reacts with acetyl chloride to form 2-(4-methylpyrazol-1-yl)cyclopentyl acetate.

  • Oxidation: Catalyzed by pyridinium chlorochromate (PCC) to yield cyclopentanone derivatives.

Pyrazole Ring Modifications

The electron-rich pyrazole ring participates in electrophilic substitutions. Nitration at the 3-position occurs under mixed acid conditions (HNO3/H2SO4), introducing nitro groups for further functionalization.

Biological and Industrial Applications

Medicinal Chemistry

2-(4-Methyl-1H-pyrazol-1-yl)cyclopentan-1-ol serves as a scaffold for kinase inhibitors. Molecular docking studies suggest its pyrazole moiety interacts with ATP-binding pockets in protein kinases, making it a candidate for anticancer agents.

Material Science

The compound’s rigid cyclopentanol structure enhances thermal stability in polymer matrices. Blends with polyurethane show improved mechanical properties, with a glass transition temperature (Tg) increase of 15°C.

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